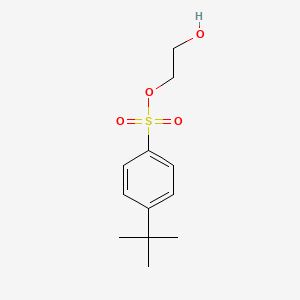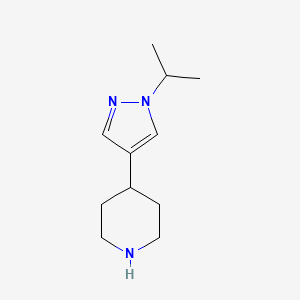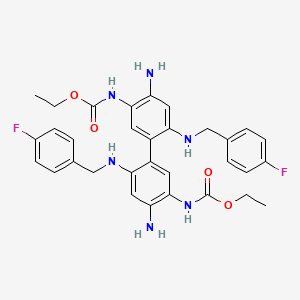
Retigabine 3,3'-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retigabine3,3’-Dimer is a derivative of retigabine, a compound known for its anticonvulsant properties. Retigabine, also known as ezogabine, was primarily used as an adjunctive treatment for partial epilepsies in treatment-experienced adult patients. Retigabine3,3’-Dimer, like its parent compound, is of interest due to its potential therapeutic applications and unique mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine3,3’-Dimer typically involves the coupling of two retigabine molecules. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Retigabine3,3’-Dimer would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Retigabine3,3’-Dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Retigabine3,3’-Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the properties of retigabine.
Biology: Investigated for its potential effects on neuronal activity and its ability to modulate potassium channels.
Medicine: Explored for its potential therapeutic applications in treating epilepsy and other neurological disorders.
Wirkmechanismus
Retigabine3,3’-Dimer works primarily by activating a certain family of voltage-gated potassium channels in the brain, specifically the KCNQ/Kv7 channels. This mechanism of action is unique among antiepileptic drugs and may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flupirtine: Chemically similar to retigabine, used mainly for its analgesic properties.
Ezogabine: The parent compound of Retigabine3,3’-Dimer, used as an anticonvulsant.
Uniqueness
Retigabine3,3’-Dimer is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This structural difference could potentially enhance its therapeutic efficacy and reduce side effects .
Eigenschaften
Molekularformel |
C32H34F2N6O4 |
|---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
InChI |
InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42) |
InChI-Schlüssel |
VBWNKGAJVNWJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)

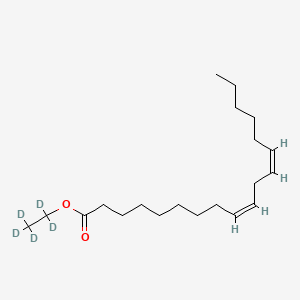
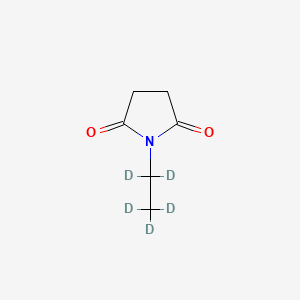
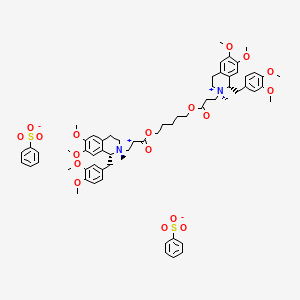

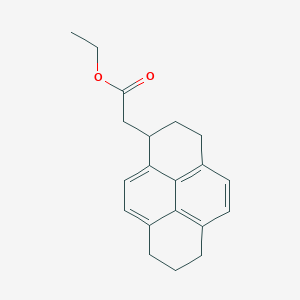
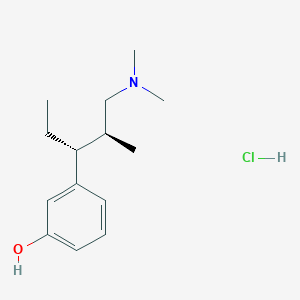

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
